F-15599

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de F-15599 implique plusieurs étapes, commençant par la préparation des composés intermédiaires. La principale voie de synthèse comprend la réaction du 3-chloro-4-fluorophényl avec la 4-fluoro-4-((5-méthylpyrimidin-2-ylméthyl)amino)méthylpipéridin-1-ylméthanone . Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces conditions réactionnelles pour augmenter le rendement et la pureté .

Analyse Des Réactions Chimiques

F-15599 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium peuvent être utilisés pour réduire des groupes fonctionnels spécifiques au sein du composé.

Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau du cycle aromatique halogéné.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent les solvants organiques, les catalyseurs et les réglages contrôlés de la température et de la pression. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de la recherche scientifique

Chimie : Utilisé comme outil de recherche pour étudier le récepteur de la sérotonine 1A et son rôle dans diverses voies biochimiques.

Biologie : Etudié pour ses effets sur l'activité neuronale et la libération des neurotransmetteurs.

Médecine : Applications thérapeutiques potentielles dans le traitement des troubles neurologiques tels que le syndrome de Rett, la dépression et les déficits cognitifs

Industrie : Utilisé dans le développement de nouveaux agents pharmacologiques ciblant le récepteur de la sérotonine 1A.

Mécanisme d'action

This compound exerce ses effets en activant sélectivement le récepteur de la sérotonine 1A. Ce récepteur est impliqué dans la régulation de l'humeur, de l'anxiété et des fonctions cognitives. Le composé présente une sélectivité fonctionnelle en activant fortement les récepteurs postsynaptiques de la sérotonine 1A dans le cortex préfrontal tout en ayant des effets minimes sur les autorécepteurs somatodendritiques dans le noyau du raphé . Cette activation sélective conduit à une augmentation de la libération des neurotransmetteurs et à la modulation de l'activité neuronale, contribuant à ses effets thérapeutiques .

Applications De Recherche Scientifique

Antidepressant Effects

F-15599's antidepressant properties have been extensively studied. Key findings include:

- Dose-Response Relationship : In animal studies, this compound reduced immobility in the FST with an effective dose (ED50) ranging from 30 to 100 µg/kg . The compound's effects were sustained over repeated administrations.

- Behavioral Studies : In tests involving stress-induced vocalizations and corticosterone levels, this compound exhibited a clear separation between its antidepressant effects and other physiological responses, indicating a unique profile compared to related compounds .

Cognitive Function Enhancement

This compound has shown promise in enhancing cognitive function:

- Procognitive Activity : The compound significantly attenuated memory deficits in rodent models, suggesting its utility in treating cognitive impairments associated with psychiatric disorders .

- Mechanistic Insights : Microdialysis studies revealed that this compound increased dopamine output in the mPFC while reducing serotonin release in the hippocampus, indicating a complex interaction with neurotransmitter systems that may underlie its cognitive benefits .

Treatment of Schizophrenia

Research indicates that this compound may be beneficial in treating cognitive deficits associated with schizophrenia:

- A study demonstrated that this compound effectively reduced PCP-induced working memory deficits in rats, suggesting potential therapeutic applications for cognitive symptoms in schizophrenia .

Rett Syndrome

This compound has also been investigated for its effects on Rett syndrome:

- Clinical trials are underway to evaluate its efficacy in alleviating symptoms associated with this genetic disorder, particularly focusing on respiratory irregularities observed in mouse models .

Data Tables

Mécanisme D'action

F-15599 exerts its effects by selectively activating the serotonin 1A receptor. This receptor is involved in the regulation of mood, anxiety, and cognitive functions. The compound displays functional selectivity by strongly activating postsynaptic serotonin 1A receptors in the prefrontal cortex while having minimal effects on somatodendritic autoreceptors in the raphe nucleus . This selective activation leads to increased neurotransmitter release and modulation of neuronal activity, contributing to its therapeutic effects .

Comparaison Avec Des Composés Similaires

F-15599 est unique en raison de sa forte sélectivité et de sa sélectivité fonctionnelle pour le récepteur de la sérotonine 1A. Des composés similaires incluent :

Befiradol (F-13,640) : Un autre agoniste sélectif du récepteur de la sérotonine 1A avec des effets antidépresseurs potentiels.

Eptapirone (F-11,440) : Un composé présentant une sélectivité réceptorique similaire mais des propriétés pharmacocinétiques différentes.

This compound se distingue par son activation préférentielle des récepteurs postsynaptiques, ce qui peut contribuer à son profil thérapeutique unique .

Activité Biologique

F-15599 is a novel compound classified as a highly selective agonist for the serotonin 5-HT1A receptors. Its unique pharmacological profile has garnered attention for potential therapeutic applications, particularly in mood disorders and cognitive enhancement. This article explores the biological activity of this compound, detailing its mechanisms, efficacy in various animal models, and implications for future research.

This compound exhibits a strong preference for activating post-synaptic 5-HT1A receptors, particularly in the medial prefrontal cortex (mPFC). This selectivity is crucial as it distinguishes this compound from other 5-HT1A receptor agonists that primarily activate somatodendritic autoreceptors. The preferential activation of postsynaptic receptors leads to increased dopamine output in the mPFC, which is associated with antidepressant effects and cognitive improvements .

Antidepressant Activity

This compound has demonstrated significant antidepressant-like effects across various animal models. In the forced swim test (FST), a common measure of depressive behavior, this compound reduced immobility time in a dose-dependent manner. The effective dose range was found to be broader compared to related compounds like F13714, suggesting enhanced antidepressant properties .

Table 1: Efficacy of this compound in Animal Models

| Study Type | Model Used | Dose Range (mg/kg) | Key Findings |

|---|---|---|---|

| Forced Swim Test | Mice | 2 to 16 | Reduced immobility; broader effective range |

| Unpredictable Chronic Mild Stress (UCMS) | Mice | Single administration | Normalized depressive-like behavior |

| Novel Object Recognition | Mice | Various | Improved cognitive performance |

Cognitive Enhancement

In addition to its antidepressant effects, this compound has shown promise in enhancing cognitive functions. In tests such as the Novel Object Recognition (NOR) and pattern separation tasks, this compound improved memory performance without disrupting long-term memory consolidation, which was a notable side effect observed with F13714 .

Case Studies and Research Findings

Research has consistently highlighted the potential of this compound as a rapid-onset antidepressant. In studies involving unpredictable chronic mild stress models, a single administration of this compound resulted in significant normalization of depressive behaviors without adversely affecting memory functions or inducing serotonin syndrome, unlike its counterpart F13714 .

Case Study Example:

In a study by Depoortère et al. (2019), the effects of this compound were evaluated in UCMS mice. Results indicated that both this compound and F13714 could effectively rescue deficits in phosphorylated ERK1/2 levels, a marker associated with antidepressant activity. However, this compound did not influence p-CREB levels, indicating a distinct mechanism of action that may contribute to its reduced side effects .

Conclusion and Future Directions

The biological activity of this compound positions it as a promising candidate for further development as an antidepressant with cognitive-enhancing properties. Its selective action on post-synaptic 5-HT1A receptors suggests potential benefits for treating mood disorders while minimizing common side effects associated with traditional antidepressants.

Future research should focus on clinical trials to evaluate the safety and efficacy of this compound in human populations. Additionally, exploring its mechanisms at the molecular level could provide deeper insights into its therapeutic potential.

Propriétés

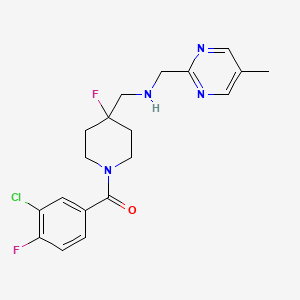

IUPAC Name |

(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClF2N4O/c1-13-9-24-17(25-10-13)11-23-12-19(22)4-6-26(7-5-19)18(27)14-2-3-16(21)15(20)8-14/h2-3,8-10,23H,4-7,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAXKNFGOFTGLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)CNCC2(CCN(CC2)C(=O)C3=CC(=C(C=C3)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClF2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901029377 | |

| Record name | (3-Chloro-4-fluorophenyl)[4-fluoro-4-({[(5-methyl-2-pyrimidinyl)methyl]amino}methyl)-1-piperidinyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901029377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635323-95-4 | |

| Record name | (3-Chloro-4-fluorophenyl)[4-fluoro-4-[[[(5-methyl-2-pyrimidinyl)methyl]amino]methyl]-1-piperidinyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635323-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | F-15599 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635323954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | F-15599 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16936 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (3-Chloro-4-fluorophenyl)[4-fluoro-4-({[(5-methyl-2-pyrimidinyl)methyl]amino}methyl)-1-piperidinyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901029377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | F-15599 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83481Y1YCX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.